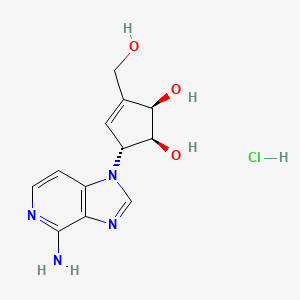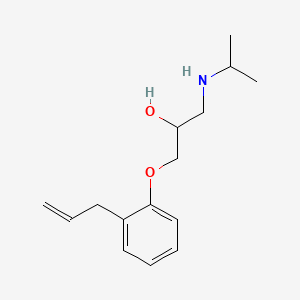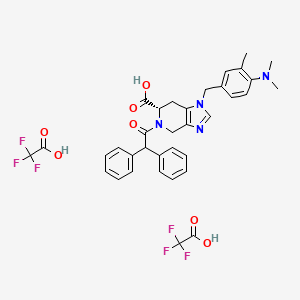
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Descripción general
Descripción
“trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid” is a chemical compound with the CAS Number: 191282-48-1 and a Linear Formula: C14H22O4 . It is used in various scientific research due to its versatile nature, making it ideal for studying biological reactions, drug development, and organic synthesis.
Molecular Structure Analysis
The IUPAC Name of the compound is (2R,3S)-4-methylene-2-octyl-5-oxotetrahydro-3-furancarboxylic acid . The InChI Code is 1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 . The molecular weight is 254.33 g/mol .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 432.1°C at 760 mmHg . The compound should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
C75 trans: , also known as trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid or (+)-trans-C75, is a synthetic molecule with a variety of scientific research applications. Below is a comprehensive analysis focusing on six unique applications:
Fatty Acid Synthase Inhibition
C75 trans acts as an inhibitor of fatty acid synthase (FASN), which is crucial in the production of fatty acids within cells. This application is significant in studying metabolic diseases and has potential in developing treatments for obesity and cancer .
Anti-Tumor Activity
Due to its FASN inhibitory properties, C75 trans has been shown to induce apoptosis in tumor cells, such as MCF-7 xenografts, and exhibits antitumor activity, making it a candidate for cancer research .
Anorectic Effects
C75 trans displays anorectic effects by influencing central nervous system pathways that regulate feeding behavior, which can be leveraged in obesity research .
Pulmonary Arterial Hypertension (PAH) Treatment
Preclinical studies suggest that C75 trans treatment can partially reverse PAH processes by regulating molecular pathways linked with the inflammatory response .
Drug Development
Biological Reactions and Organic Synthesis
Each of these applications offers a unique insight into the potential uses of C75 trans in scientific research, highlighting its importance across various fields of study.
Tocris Bioscience - C 75 Pulmonary Hypertension News - C75 treatment may help reverse PAH processes S Molecule - Trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Mecanismo De Acción
Target of Action
C75 trans, also known as trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a synthetic inhibitor of fatty acid synthase (FAS) . FAS is an enzyme responsible for the production of long-chain fatty acids . In addition to FAS, C75 trans also stimulates carnitine palmitoyltransferase-1 (CPT-1) , which is involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation .
Mode of Action
C75 trans interacts with its targets, FAS and CPT-1, to modulate fatty acid metabolism. It inhibits FAS activity, thereby reducing the synthesis of long-chain fatty acids . Concurrently, it stimulates CPT-1, promoting the transport of long-chain fatty acids into the mitochondria for oxidation . This dual action leads to a shift in the balance of fatty acid metabolism towards oxidation .
Biochemical Pathways
The action of C75 trans affects several biochemical pathways. By inhibiting FAS, it reduces fatty acid synthesis, leading to a decrease in the levels of long-chain fatty acids . The stimulation of CPT-1 increases fatty acid oxidation, resulting in an increase in ATP levels . These changes in energy intermediates affect the energy sensor AMP-activated protein kinase (AMPK), modulating its phosphorylation and activity . Downstream pathways affected by C75 trans include glucose metabolism and acetyl-CoA carboxylase (ACC) phosphorylation .
Pharmacokinetics
It is known that c75 trans can be administered via injection, and it has been shown to have profound effects on food intake and body weight in animal models .
Result of Action
The primary result of C75 trans action is a decrease in food intake and profound weight loss seen in animal models . This is likely due to the compound’s effects on neurons in the hypothalamus that regulate feeding behavior . Additionally, C75 trans has been shown to induce apoptosis in certain cancer cell lines, suggesting potential antitumor activity .
Action Environment
The action of C75 trans can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the metabolic state of the organism, as its mechanism of action involves the modulation of energy metabolism
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
The compound’s versatile nature makes it ideal for studying biological reactions, drug development, and organic synthesis. It is a modulator that interacts with focusing and modifying enzymes . It is a synthetic analogue of the natural molecule, 5-hydroxytetrahydrofolate, which has been shown to be an enzyme . This suggests that the compound could have potential applications in various areas of scientific research in the future.
Propiedades
IUPAC Name |
(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLZDVWHQVAJU-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | |
CAS RN |
191282-48-1 | |
| Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for C75?
A1: C75 acts as a potent, reversible inhibitor of Fatty Acid Synthase (FASN) [, , , ]. FASN is the key enzyme responsible for de novo fatty acid biosynthesis, a process often upregulated in various cancer cells [, , , , ].
Q2: How does C75 impact food intake and energy balance?
A2: Studies show that both central and peripheral administration of C75 significantly reduces food intake and body weight in rodent models [, ]. This effect is linked to the modulation of neuropeptide systems within the hypothalamus, a key brain region regulating energy homeostasis [, ]. C75 appears to act upstream of ghrelin, an orexigenic hormone, suggesting involvement in complex hormonal signaling pathways [].
Q3: What is the role of the central nervous system in C75's anorectic effects?
A3: Research indicates that the central nervous system (CNS) plays a critical role in the anorectic effects of C75. Central administration of C75 is significantly more potent at reducing food intake compared to peripheral administration, suggesting a direct action within the CNS [].
Q4: Does C75 influence thermogenesis in brown adipose tissue (BAT)?
A4: Yes, studies in rats demonstrate that central administration of C75 increases sympathetic nervous system activity to BAT, leading to enhanced thermogenesis and elevated core body temperature. This suggests a potential role for C75 in influencing energy expenditure [].
Q5: Are there differences in the effects of C75 and cerulenin, another FAS inhibitor, on BAT thermogenesis?
A5: While both C75 and cerulenin increase BAT thermogenesis, C75 exhibits faster and more prolonged effects compared to cerulenin []. This highlights potential differences in their pharmacokinetic and pharmacodynamic profiles.
Q6: Does C75 affect glucose metabolism in the brain?
A6: Research suggests an interplay between FASN and the mTORC1 signaling pathway in the hypothalamus, crucial for regulating energy balance []. C75 administration increases the phosphorylation of mTORC1 downstream targets, indicating potential modulation of neuronal glucose utilization [].
Q7: What are the potential applications of C75 in cancer treatment?
A7: C75 has shown promising anti-tumor activity in preclinical studies. It induces apoptosis in human breast cancer cells both in vitro and in vivo, and exhibits significant anti-tumor effects against breast cancer xenografts in mice []. C75's ability to inhibit FASN, a key enzyme often overexpressed in various cancers, makes it a potential target for therapeutic intervention [, ].
Q8: Is there evidence of C75's efficacy in specific cancer types?
A8: Beyond breast cancer, C75 demonstrates potent anti-proliferative effects in pancreatic cancer cells []. Research also suggests it could be a promising therapeutic candidate for B-cell non-Hodgkin lymphoma, particularly primary effusion lymphoma (PEL), due to their reliance on FASN activity [].
Q9: Does C75 impact the tumor microenvironment?
A9: Emerging research suggests that C75 might play a role in influencing the acidic tumor microenvironment. Studies indicate that inhibiting FAS under acidic conditions, such as those found in tumors, enhances the sensitivity of cancer cells to C75 [].
Q10: Does C75 have immunosuppressive properties?
A10: Yes, C75 exhibits potent immunosuppressive activity. It effectively inhibits T cell alloreactivity in mixed leukocyte cultures, suggesting potential applications in suppressing immune responses during organ transplantation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)









